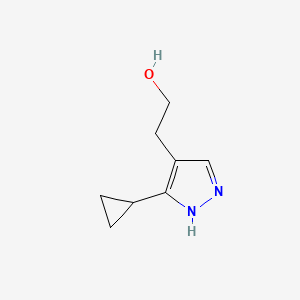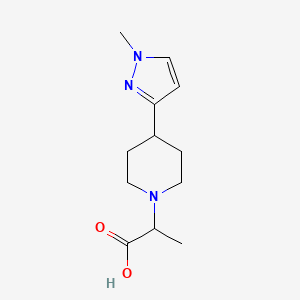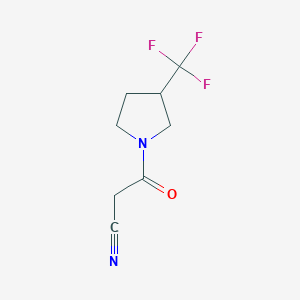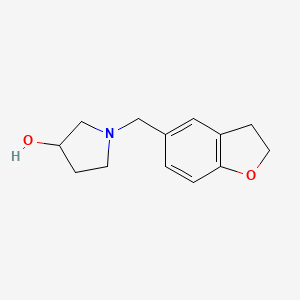
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol” consists of a pyrazole ring attached to an ethanol group . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 307.6±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 139.9±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals and agrochemicals, as a ligand for transition metals, and as a catalyst for the synthesis of other compounds. It has also been used in the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .
The pharmacokinetics of pyrazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its molecular size can all influence its pharmacokinetic properties .
The action of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the presence of certain enzymes in the body can influence the metabolism and hence the efficacy and toxicity of the compound .
Advantages and Limitations for Lab Experiments
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole has several advantages for use in lab experiments. It is relatively inexpensive, is soluble in organic solvents, and is relatively stable under normal conditions. Additionally, it is a versatile molecule that can be used in a variety of reactions.
The main limitation of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole is that it is not very soluble in water. This can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases, and can easily be degraded by ultraviolet light.
Future Directions
The use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole in scientific research has only recently become popular, and there are still many potential applications that have yet to be explored. Potential future directions include the use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole in the synthesis of new pharmaceuticals and agrochemicals, the development of new catalysts, and the use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole as a reagent for the synthesis of heterocyclic compounds. Additionally, further research is needed to explore the biochemical and physiological effects of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole, as well as its potential uses in medicine.
properties
IUPAC Name |
2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-4-3-7-5-9-10-8(7)6-1-2-6/h5-6,11H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPAPBHKYEALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
